Squalene Epoxidase Inhibition
Procyanidin B-2 3,3′-di-O-gallate inhibits rat squalene epoxidase (SE), the rate‑limiting enzyme of cholesterol biosynthesis, with an IC₅₀ of 0.54 μM. This submicromolar potency is comparable to the most potent galloyl esters tested but is far superior to chemically synthesized substrate analogs, which were explicitly noted as less potent [1]. The structurally related procyanidin B-5 3,3′-di-O-gallate shows near‑identical potency (IC₅₀ = 0.55 μM), confirming that the digalloyl motif, rather than the specific interflavan linkage, drives this activity [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against rat squalene epoxidase |
|---|---|
| Target Compound Data | IC₅₀ = 0.54 μM |
| Comparator Or Baseline | Procyanidin B-5 3,3′-di-O-gallate: IC₅₀ = 0.55 μM; 1,2,6-tri-O-galloyl-β-D-glucose: IC₅₀ = 0.63 μM; chemically synthesized substrate analogs: far less potent (exact values not reported but qualitatively inferior) |
| Quantified Difference | B2G2 is approximately equipotent to the best digalloyl compounds and markedly more potent than substrate analog inhibitors |
| Conditions | Cell‑free enzyme inhibition assay using rat liver squalene epoxidase |
Why This Matters
For cholesterol biosynthesis or lipid metabolism research, B2G2 provides a validated, potent chemical probe with a defined submicromolar IC₅₀ that outperforms classical substrate‑analog SE inhibitors.
- [1] Kashiwada, Y.; Nonaka, G.; Nishioka, I.; Chang, J.-J.; Lee, K.-H. Galloyl Esters from Rhubarb are Potent Inhibitors of Squalene Epoxidase, a Key Enzyme in Cholesterol Biosynthesis. Planta Med. 2001, 67 (8), 639–643. DOI: 10.1055/s-2000-9781. PMID: 11199136. View Source
